(3-Chloro-4-methoxyphenyl)urea
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Overview
Description
(3-Chloro-4-methoxyphenyl)urea is an organic compound with the molecular formula C8H9ClN2O2 It is a derivative of urea, where one of the hydrogen atoms is replaced by a 3-chloro-4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-methoxyphenyl)urea typically involves the reaction of 3-chloro-4-methoxyaniline with an isocyanate or a urea derivative. One common method is the reaction of 3-chloro-4-methoxyaniline with phosgene to form the corresponding isocyanate, which then reacts with ammonia or a primary amine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro or hydroxyl derivatives, while substitution reactions can produce various substituted phenylureas .
Scientific Research Applications
(3-Chloro-4-methoxyphenyl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Chloro-4-methoxyphenyl)urea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-2-methoxyphenyl)urea
- (4-Chloro-2-methoxyphenyl)urea
- (5-Chloro-2-methoxyphenyl)urea
Uniqueness
(3-Chloro-4-methoxyphenyl)urea is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
CAS No. |
25277-05-8 |
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Molecular Formula |
C8H9ClN2O2 |
Molecular Weight |
200.62 g/mol |
IUPAC Name |
(3-chloro-4-methoxyphenyl)urea |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-7-3-2-5(4-6(7)9)11-8(10)12/h2-4H,1H3,(H3,10,11,12) |
InChI Key |
UBUDYOAQLWPSQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N)Cl |
Origin of Product |
United States |
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